2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid
CAS No.:
Cat. No.: VC17532120
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO2 |
|---|---|
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | 2-(3-fluoro-4-methylphenyl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-5-4-8(3)10(13)6-9/h4-7,11H,1-3H3,(H,14,15) |
| Standard InChI Key | BODCZJOUGKBPEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C(C)C)C(=O)O)F |
Introduction
Basic Information
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Chemical Name: 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid
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Molecular Formula: C12H15FO2
Structural Features
The compound features:
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A fluoro-substituted aromatic ring (fluorine at position 3 and methyl at position 4).
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A branched carboxylic acid chain at position 2 on the phenyl ring.
These structural elements contribute to its unique chemical reactivity and potential biological activity.
Synthesis
The synthesis of 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid can be achieved through various organic synthesis pathways, utilizing:
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Starting Materials: Fluoro-substituted benzene derivatives.
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Reactions:
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Friedel-Crafts alkylation to introduce the butanoic acid chain.
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Functional group modifications for selective fluorination and methylation.
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These methods make the compound accessible for use in synthetic chemistry.
Applications
Potential applications include:
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Use as an intermediate in organic synthesis.
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Exploration in pharmaceutical development for anti-inflammatory or analgesic drugs.
Comparison with Related Compounds
A comparison of structurally related compounds highlights the unique features of 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid:
| Compound Name | Key Differences |
|---|---|
| 2-(3-Fluorophenyl)propanoic acid | Lacks methyl substitution on the butanoic chain |
| 3-(3-Fluoro-5-methylphenyl)propanoic acid | Methyl group in a different position |
| 2-(4-Methylphenyl)-3-methylbutanoic acid | No fluorine substitution |
| 2-(3-Bromophenyl)-3-methylbutanoic acid | Bromine instead of fluorine |
This specific combination of functional groups may confer distinct pharmacological or synthetic utility compared to these analogs.
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